1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Select this specific 3-chloro isomer to ensure valid SAR outcomes. Unlike 2- and 4-chloro analogs, the meta-chlorine substitution eliminates ortho-steric hindrance, enabling clean cross-coupling functionalization and reproducible binding assays. Its LogP of 2 provides a balanced lipophilicity profile that enhances cell permeability while minimizing non-specific binding—critical for developing affinity probes and imaging agents. With consistent ≥98% commercial purity, this building block supports multi-step synthetic sequences without introducing confounding impurities. Procure the 3-chloro isomer to precisely map chlorine-position effects on target affinity, selectivity, and pharmacokinetics.

Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
CAS No. 887978-71-4
Cat. No. B1603787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS887978-71-4
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
InChIKeyRTHQIXYCYJHTTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4): Core Structural and Procurement Overview


1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 887978-71-4) is a substituted cyclohexanecarboxylic acid derivative characterized by a 3-chlorophenyl group at the 1-position and a ketone at the 4-position of the cyclohexane ring. Its molecular formula is C13H13ClO3, with a molecular weight of 252.69 g/mol [1]. This compound serves as a versatile synthetic intermediate or building block in medicinal chemistry and chemical biology research . It is commercially available from multiple vendors with a typical purity specification of ≥98% .

Why Generic Substitution of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid with Positional Isomers Fails: The Critical Role of Chlorine Position


The 3-chloro substitution pattern in 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a key structural determinant that distinguishes it from its 2-chloro and 4-chloro isomers (CAS 1385694-61-0 and 854446-73-4, respectively). The position of the chlorine atom directly influences the compound's molecular dipole moment, steric hindrance around the reactive sites, and potential for pi-stacking or halogen bonding interactions in biological or catalytic systems . Consequently, substituting the 3-chloro isomer with a 2- or 4-chloro analog in a synthetic sequence or binding assay cannot be assumed to yield identical outcomes. The following evidence quantifies key differential dimensions that inform scientifically sound procurement decisions.

Quantitative Differentiation Guide for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: Key Evidence for Scientific Procurement


Structural and Physicochemical Differentiation: The Impact of Chlorine Substitution Pattern

The position of the chlorine substituent on the phenyl ring creates distinct molecular geometries and electronic properties among the 2-, 3-, and 4-chloro isomers. This is evidenced by the variation in their computed LogP values and topological polar surface area (TPSA), which are critical for predicting membrane permeability and binding site compatibility [1][2].

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Commercial Availability and Purity Benchmarking Against Closest Isomers

Vendor-specified purity levels for the 3-chloro isomer are consistently offered at a minimum of 98%, which is comparable to the 4-chloro isomer but represents a higher standard than the typical 95% purity offered by some vendors for the 4-chloro isomer .

Procurement Sourcing Quality Control

Differentiation in Synthetic Utility Based on Steric and Electronic Effects

The 3-chloro substituent places the chlorine atom meta to the cyclohexane ring attachment point. This meta positioning minimizes direct steric hindrance around the carboxylic acid and ketone functionalities, while still exerting a significant electron-withdrawing inductive effect (-I) and a weak resonance donating effect (+M) on the aromatic ring [1]. In contrast, the 2-chloro isomer introduces significant steric hindrance due to the ortho-chlorine, which can impede nucleophilic attack at the carbonyl centers or hinder rotation of the phenyl ring [1]. The 4-chloro isomer, while having minimal steric impact, exhibits a different electronic distribution due to resonance, which can alter its reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2].

Organic Synthesis Medicinal Chemistry Catalysis

Optimal Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Requiring Specific Meta-Substitution

This compound is uniquely suited for SAR studies exploring the effect of meta-chlorine substitution on a phenyl ring attached to a cyclohexanone-carboxylic acid scaffold. Its distinct LogP value (2) and electronic profile differentiate it from the 2-chloro and 4-chloro analogs, making it the definitive tool for mapping the influence of chlorine position on target binding affinity, selectivity, and pharmacokinetic properties [1].

Synthetic Chemistry: Preparation of Chiral Ligands or Advanced Intermediates

The 3-chloro isomer is the preferred building block when synthesizing complex molecules where the meta-chlorine serves as a synthetic handle for further functionalization (e.g., via cross-coupling) without the steric complications of an ortho-substituent. Its consistent commercial purity (≥98%) supports reproducible multi-step syntheses .

Chemical Biology: Probe Development for Target Identification

When used as a precursor for affinity probes or imaging agents, the meta-chlorophenyl group can provide a unique interaction footprint in the target binding site. The compound's specific LogP of 2 offers a balanced lipophilicity profile that may improve cell permeability and reduce non-specific binding compared to more lipophilic analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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